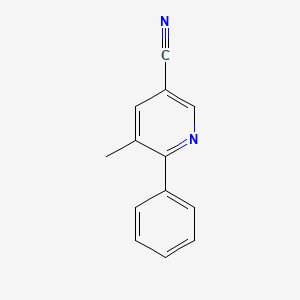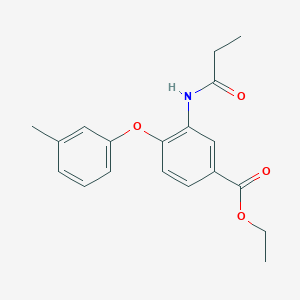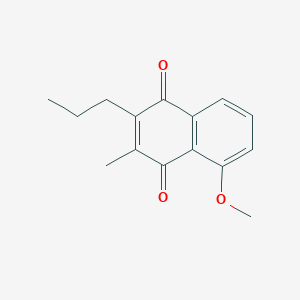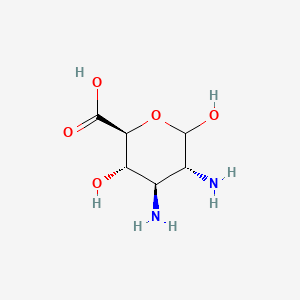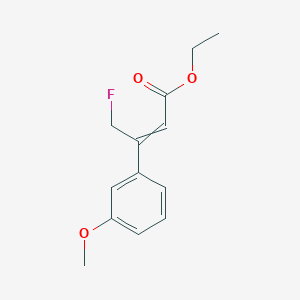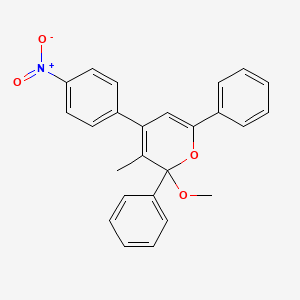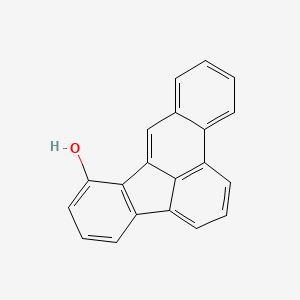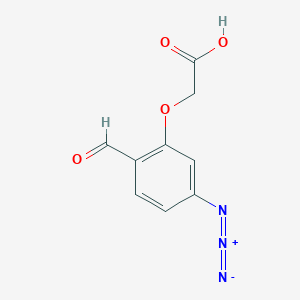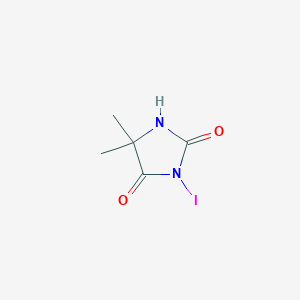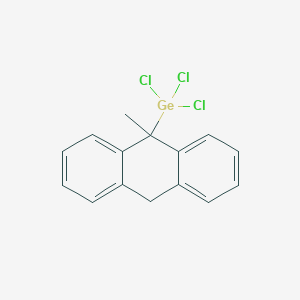
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trichloro group and a 9-methyl-9,10-dihydroanthracen-9-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane typically involves the reaction of 9-methyl-9,10-dihydroanthracene with germanium tetrachloride. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy. Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation or high-performance liquid chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups, such as hydrides.
Substitution: The trichloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug delivery systems or as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane exerts its effects involves interactions with molecular targets and pathways within cells. The germanium atom can form coordination complexes with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions
Propiedades
Número CAS |
83608-54-2 |
|---|---|
Fórmula molecular |
C15H13Cl3Ge |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
trichloro-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C15H13Cl3Ge/c1-15(19(16,17)18)13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |
Clave InChI |
VFDBTRGAORCYBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
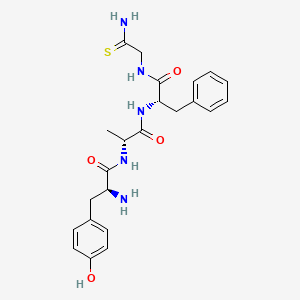
phosphanium bromide](/img/structure/B14427410.png)
